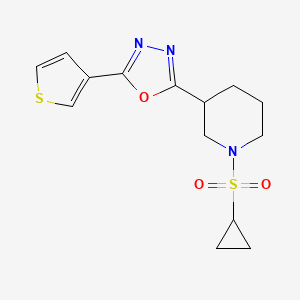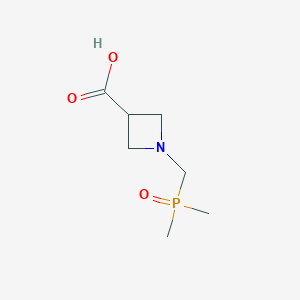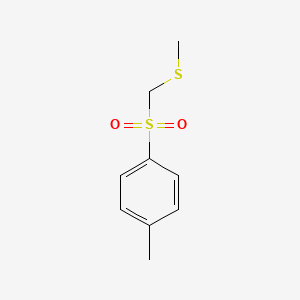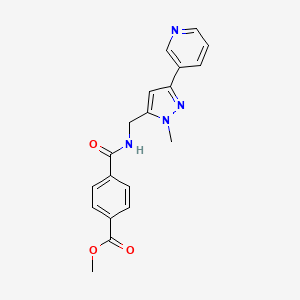![molecular formula C14H15N3OS B2404289 4-[4-metil-2-(metilsulfanil)-5,6-dihidro-7H-pirrolo[2,3-d]pirimidin-7-il]bencenol CAS No. 338416-14-1](/img/structure/B2404289.png)
4-[4-metil-2-(metilsulfanil)-5,6-dihidro-7H-pirrolo[2,3-d]pirimidin-7-il]bencenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiproliferativa
Ciertos compuestos de esta clase exhiben propiedades antiproliferativas . Esto significa que pueden inhibir el crecimiento de las células, lo cual es particularmente útil en el tratamiento del cáncer donde ocurre un crecimiento celular descontrolado.
Actividad Antimicrobiana
Estos compuestos también muestran actividad antimicrobiana . Esto sugiere que podrían utilizarse en el desarrollo de nuevos antibióticos u otros tratamientos para infecciones bacterianas.
Actividad Antiinflamatoria y Analgésica
El compuesto ha demostrado propiedades antiinflamatorias y analgésicas . Esto podría hacerlo útil en el tratamiento de afecciones caracterizadas por inflamación y dolor, como la artritis.
Actividad Hipotensora
El compuesto ha mostrado efectos hipotensores , lo que significa que puede disminuir la presión arterial. Esto podría ser beneficioso en el tratamiento de afecciones como la hipertensión.
Actividad Antihistamínica
El compuesto tiene propiedades antihistamínicas , lo que podría hacerlo útil en el tratamiento de alergias y afecciones relacionadas.
Inhibición de las Proteincinasas de Tirosina
Los derivados de este compuesto, incluido TKI-28, han demostrado inhibir las proteincinasas de tirosina . Esto podría ser útil en el tratamiento de ciertos tipos de cáncer.
Inhibición de la Fosfatidilinositol 3-Kinasa (PI3K)
Se han identificado derivados de 4-aminopirido[2,3-d]pirimidin-5-ona como inhibidores de la fosfatidilinositol 3-kinasa (PI3K) . Esto podría tener aplicaciones potenciales en el tratamiento del cáncer.
Inhibición de las Cinasas Dependientes de Ciclinas
El compuesto CDK-4 que contiene un sistema de anillo de pirido[2,3-d]pirimidin-7-ona actúa como un inhibidor de las cinasas dependientes de ciclinas . Esto podría ser beneficioso en el tratamiento de cánceres caracterizados por una división celular descontrolada.
Mecanismo De Acción
Target of Action
The compound, also known as 4-[4-methyl-2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenol, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body . They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . They also act as inhibitors of cyclin-dependent kinases .
Mode of Action
The compound interacts with its targets, such as PI3K and protein tyrosine kinases, by binding to their active sites. This binding inhibits the activity of these enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Protein tyrosine kinases play key roles in cell growth, differentiation, metabolism, and apoptosis . Therefore, the compound’s action can have downstream effects on these cellular processes.
Result of Action
The result of the compound’s action at the molecular and cellular levels would be the modulation of the aforementioned cellular processes. For instance, the inhibition of PI3K and protein tyrosine kinases could lead to decreased cell proliferation and increased apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propiedades
IUPAC Name |
4-(4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-12-7-8-17(10-3-5-11(18)6-4-10)13(12)16-14(15-9)19-2/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOUQVIOSTOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
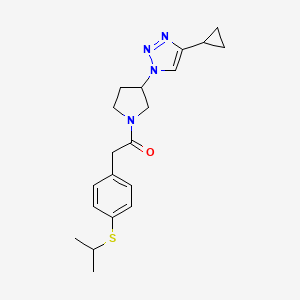
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)
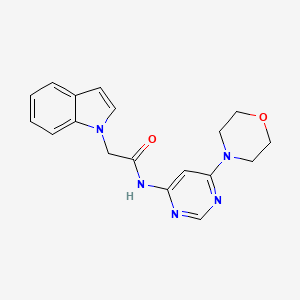
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
